1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene
Description
Properties
Molecular Formula |
C7H2ClF5 |
|---|---|
Molecular Weight |
216.53 g/mol |
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4-trifluorobenzene |
InChI |
InChI=1S/C7H2ClF5/c8-7(12,13)3-1-2-4(9)6(11)5(3)10/h1-2H |
InChI Key |
ABQQQQSZBMOJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)Cl)F)F)F |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Trifluorobenzene Derivatives
A key approach to preparing this compound is via chloromethylation of trifluorobenzene precursors. According to a Chinese patent (CN101033169A), the method involves reacting 1,2,4-trifluorobenzene with chloromethylation reagents such as chloromethyl methyl ether, chloromethyl acetyl chloride, or chloromethyl pivaloyl chloride in the presence of Lewis acids. The reaction proceeds via electrophilic aromatic substitution to introduce the chloromethyl group, followed by hydrolysis to yield the chlorodifluoromethyl derivative.
- Reagents: Chloromethylation agents (ClCH2OR, where R = Cl or alkyl 1–12 carbons), Lewis acids (e.g., aluminum chloride)
- Conditions: Mild temperatures, controlled stoichiometry to minimize side reactions
- Advantages: Simplicity, high purity of product, cost-effectiveness
- Challenges: Avoidance of isomer formation and over-chloromethylation
This method is noted for its gentleness, ease of post-reaction processing, and high product purity, overcoming limitations of classical Blanc reactions which often yield isomeric mixtures and lower yields.
Fluorination and Diazonium Salt Decomposition Routes
While direct synthesis of this compound is less documented, related fluorobenzene derivatives such as 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene are prepared via diazonium salt intermediates. These methods provide mechanistic insight that can be adapted for the target compound.
- Starting Materials: Fluoroanilines (e.g., 2,4-difluoroaniline)
- Process: Formation of diazonium salts by reaction with alkyl nitrites (e.g., t-butyl nitrite) in the presence of boron trifluoride etherate or tetrafluoroboric acid, followed by thermal decomposition to yield fluorobenzene derivatives.
- Yields: Up to 60% overall for trifluorobenzene derivatives
- Notes: This approach is valuable for introducing fluorine substituents but may require adaptation for chlorodifluoromethyl group installation.
Comparison of Preparation Routes
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chloromethylation of 1,2,4-trifluorobenzene | 1,2,4-trifluorobenzene | Chloromethyl methyl ether, Lewis acid | Electrophilic aromatic substitution | Not specified (high purity) | Simple, mild conditions, high purity | Potential isomer formation if uncontrolled |
| Diazonium salt decomposition | 2,4-difluoroaniline | t-Butyl nitrite, BF3 etherate | Diazonium salt formation and thermal decomposition | ~60 (for trifluorobenzene) | High yield for fluorobenzene derivatives | Requires specialized reagents, adaptation needed for chlorodifluoromethyl group |
| Sandmeyer reaction (related) | 3,4-difluoroaniline | NaNO2, HCl | Sandmeyer halogenation | ~27 (for 1-chloro-3,4-difluorobenzene) | Uses inexpensive starting materials | Lower yield, difficult starting materials |
Analytical and Research Findings
- The chloromethylation method using chloromethyl methyl ether and Lewis acids is preferred for producing chlorodifluoromethyl-substituted trifluorobenzenes due to its operational simplicity and product purity.
- Diazonium salt routes provide a robust synthetic platform for fluorobenzene derivatives, with potential for adaptation to chlorodifluoromethyl group introduction, though direct literature on this is limited.
- The control of reaction parameters such as temperature, reagent ratios, and reaction time is critical to maximize yield and minimize by-products.
- The presence of multiple fluorine atoms influences both reactivity and stability, requiring careful handling and optimized conditions.
Summary Table of Key Data
| Parameter | Chloromethylation Method | Diazonium Salt Method |
|---|---|---|
| Starting Material | 1,2,4-trifluorobenzene | 2,4-difluoroaniline |
| Key Reagents | Chloromethyl methyl ether, Lewis acid | t-Butyl nitrite, BF3 etherate |
| Reaction Type | Electrophilic aromatic substitution | Diazonium salt formation and decomposition |
| Typical Yield | High purity, unspecified exact yield | ~60% (for trifluorobenzene) |
| Reaction Conditions | Mild, controlled | Controlled temperature (~150°C) |
| Product Purity | High | High |
| Scalability | Industrially feasible | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic catalysts, strong bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are important in materials science and catalysis.
Biology: The compound is used in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This property is exploited in the design of fluorinated drugs and imaging agents, where the compound can selectively bind to target proteins or enzymes, modulating their activity and providing valuable insights into biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with halogenated and fluorinated benzene derivatives to highlight differences in reactivity, stability, and applications.
1-Bromo-2,3,4-trifluorobenzene
- Structure : Bromine replaces the chlorodifluoromethyl group at the 1-position.
- Key Differences :
- Reactivity : The bromine atom serves as a superior leaving group compared to -CF₂Cl, making this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions .
- Applications : Primarily used as an intermediate in synthesizing agrochemicals and pharmaceuticals.
- Physical Properties : Molecular formula C₆H₂BrF₃ (vs. C₇H₃ClF₅ for the target compound), with a lower molecular weight (237.96 g/mol vs. ~228.53 g/mol).
1-(Bromomethyl)-2,3,4-trifluorobenzene
- Structure : A bromomethyl (-CH₂Br) group replaces -CF₂Cl.
- Key Differences :
- Reactivity : The benzyl bromide moiety is highly reactive in alkylation reactions, whereas -CF₂Cl may participate in electrophilic substitutions or act as a fluorinated building block .
- Stability : The bromomethyl derivative is more moisture-sensitive due to the labile C-Br bond, whereas -CF₂Cl offers greater hydrolytic stability.
1-Chloro-2,3,4,5-tetrafluorobenzene
- Structure : Additional fluorine at the 5-position and a chlorine atom at the 1-position.
- Applications: Used in liquid crystals and dielectric fluids due to its symmetric fluorination pattern.
1-(Trifluoromethyl)-2,3,4-trifluorobenzene
- Structure : A trifluoromethyl (-CF₃) group replaces -CF₂Cl.
- Key Differences :
Pharmaceutical Relevance
- Fluorinated aromatics like the target compound are prized for enhancing drug bioavailability and metabolic stability. The -CF₂Cl group may mimic carbonyl bioisosteres, similar to gem-difluoroolefins, which are used in enzyme inhibitors .
- Compared to non-fluorinated analogs, the compound’s trifluorinated ring reduces basicity of adjacent amines, improving pharmacokinetics .
Biological Activity
1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.
- Molecular Formula : C7H4ClF3
- Molecular Weight : 216.54 g/mol
- CAS Number : 653-35-0
- Boiling Point : 72 °C at 22 mmHg
- Density : 1.59 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, making it effective in various biological assays. The chloromethyl group may also play a crucial role in its reactivity and interaction with biological molecules.
Applications in Biological Research
This compound has been utilized in several research contexts:
- Enzyme Inhibition Studies : The compound has been used as a probe to study enzyme inhibition mechanisms. Its structural features allow it to mimic substrates or inhibitors in biochemical pathways.
- Drug Development : This compound serves as a building block for synthesizing more complex fluorinated compounds that can target specific biological pathways or receptors.
- Agrochemical Applications : Its potential use as a herbicide or fungicide is under investigation, particularly due to its structural similarities with known active compounds in these fields.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various fluorinated compounds on phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. While this compound was not the primary focus, its structure was compared to more potent inhibitors. The findings suggested that modifications to the fluorinated aromatic structure could enhance inhibitory activity against PDS .
Case Study 2: Drug Development
In drug development research, this compound was synthesized and evaluated for its potential as a lead compound targeting specific receptors involved in disease pathways. The study demonstrated that the compound exhibited significant binding affinity towards the target receptor compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Chloromethyl)-2,3,4-trifluorobenzene | Structure | Used as a building block for drug synthesis |
| 1-(Chloromethyl)-2,4-difluorobenzene | Similar structure but different fluorine positions | Exhibits distinct enzyme inhibition profiles |
| 1-(Chloromethyl)-2,3,5-trifluorobenzene | Another positional isomer | Varies in reactivity and applications |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene, and how can reaction conditions be optimized to minimize side products?
Methodological Answer:
Synthesis typically involves halogenation and fluorination steps. For example:
- Selective Fluorination: Start with a benzene precursor (e.g., 1,2,3-trifluorobenzene) and introduce chlorodifluoromethyl groups via radical chlorodifluoromethylation .
- Temperature Control: Maintain reactions at 60–80°C to balance reactivity and selectivity, as higher temperatures may lead to overhalogenation .
- Solvent Optimization: Polar aprotic solvents like DMF or DMA enhance solubility of fluorinated intermediates, improving yields (e.g., 68% yield achieved in Pd-catalyzed reactions) .
- Purification: Use column chromatography with hexane/ethyl acetate gradients to isolate the product from polyhalogenated byproducts .
Basic: How do fluorine substituents influence the compound’s electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
Fluorine’s strong electron-withdrawing effect:
- Deactivates the Ring: Reduces electron density, making NAS slower but more regioselective. Meta-fluorine substituents direct incoming nucleophiles to para positions relative to the chlorodifluoromethyl group .
- Quantitative Analysis: Use Hammett σ constants (σ_meta-F = 0.34) to predict substituent effects on reaction rates.
- Experimental Validation: Compare reaction kinetics with non-fluorinated analogs via UV-Vis spectroscopy or HPLC monitoring .
Advanced: What strategies enable regioselective functionalization of the benzene ring in polyfluorinated systems like this compound?
Methodological Answer:
Regioselectivity is governed by steric and electronic factors:
- Pd-Catalyzed C–H Activation: Use PdCl(C3H5)(dppb) with KOAc in DMA at 150°C for selective arylation at electron-deficient positions (e.g., thiophene coupling at C5) .
- Directed Ortho-Metalation: Employ LDA or LTMP to deprotonate positions adjacent to fluorine, followed by quenching with electrophiles .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to identify reactive sites .
Advanced: How can spectroscopic techniques resolve structural ambiguities in polyfluorinated chlorinated benzenes?
Methodological Answer:
- 19F NMR: Assign fluorine environments using chemical shifts (δ -110 to -150 ppm for aromatic F) and coupling constants (e.g., 3JFF = 8–12 Hz) .
- GC-MS: Confirm molecular ion clusters (e.g., [M]⁺ at m/z 226) and fragmentation patterns to distinguish isomers.
- X-ray Crystallography: Resolve substitution patterns for crystalline derivatives (e.g., trifluoromethyl vs. chlorodifluoromethyl positioning) .
Basic: What safety protocols are critical for handling chlorodifluoromethyl-substituted fluorobenzenes in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods with >100 ft/min face velocity to prevent vapor inhalation (TCI America guidelines) .
- PPE: Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid latex due to permeability to halogenated solvents .
- Spill Management: Absorb small spills with vermiculite; large spills require evacuation and specialized hazmat teams .
Advanced: What are the environmental degradation pathways of polyfluorinated chlorinated benzenes, and how can these be studied?
Methodological Answer:
- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25–50°C using LC-MS to detect intermediates (e.g., dechlorinated products) .
- Photolysis: Expose to UV light (254 nm) in a photoreactor and analyze by GC-HRMS for radical-mediated breakdown products .
- Ecotoxicology Models: Use QSAR to predict bioaccumulation potential (logP ~3.5) and toxicity endpoints for aquatic organisms .
Basic: How do physical properties (e.g., boiling point, solubility) of this compound compare to non-fluorinated analogs?
Methodological Answer:
- Boiling Point: Fluorination increases boiling point (e.g., ~180–200°C vs. ~150°C for chlorobenzene) due to dipole-dipole interactions. Measure via micro-boiling point apparatus .
- Solubility: Low solubility in water (<0.1 mg/mL) but high in dichloromethane. Determine via shake-flask method with HPLC quantification .
- Thermal Stability: Use TGA to assess decomposition onset (~250°C), critical for reaction design .
Advanced: What computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding to cytochrome P450 isoforms, leveraging fluorine’s van der Waals interactions .
- MD Simulations: Run GROMACS trajectories to assess conformational stability of protein-ligand complexes over 100 ns .
- Free Energy Perturbation (FEP): Calculate binding affinity differences (ΔΔG) between fluorinated and non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
